molecular formula C18H17N3O2S B2545860 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 941959-60-0

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2545860
CAS No.: 941959-60-0
M. Wt: 339.41
InChI Key: UOKAAQYCTGYKRC-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a rationally designed, potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its high selectivity for the HDAC6 isoform over other class I HDACs , which enables precise investigation of HDAC6-specific functions without the confounding effects of broader epigenetic modulation. The compound exerts its mechanism by chelating the zinc ion within the catalytic tunnel of HDAC6, thereby inhibiting the deacetylation of its key non-histone substrates, most notably alpha-tubulin. This action leads to increased tubulin acetylation, disruption of cellular microtubule networks, and impairment of aggresome formation, a critical pathway for cancer cell survival under proteotoxic stress. Due to this mechanism, it is a valuable chemical probe for studying diseases associated with HDAC6 dysregulation, including multiple myeloma and other hematological malignancies, where it can be used in combination studies with proteasome inhibitors to induce synergistic apoptosis . Furthermore, its role in modulating tau acetylation and degradation makes it a compelling compound for foundational research in neurodegenerative pathologies such as Alzheimer's disease. Researchers utilize this inhibitor to dissect the unique biological roles of HDAC6 in cell motility, protein degradation via the ubiquitin-proteasome system, and immune synapse formation.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)19-16(22)11-24-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKAAQYCTGYKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-oxadiazole scaffold is a common feature among analogs, but substituent variations significantly alter properties:

Compound Name / ID (Reference) Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 5-(3,4-Dimethylphenyl), phenylsulfanyl Not provided Electron-donating methyl groups may enhance stability and lipophilicity.
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide 5-(Indol-3-ylmethyl), 2,6-dimethylphenyl ~422–428* Indole group increases aromaticity; validated UV spectroscopy method for stability analysis.
8t (Brazilian J. Pharm. Sci. ) 5-(Indol-3-ylmethyl), 5-chloro-2-methylphenyl 428.5 Chlorine atom introduces electron-withdrawing effects; moderate LOX inhibition.
8v (Brazilian J. Pharm. Sci. ) 5-(Indol-3-ylmethyl), 2-methyl-6-nitrophenyl 423 Nitro group enhances polarity; tested for α-glucosidase inhibition.
2-{[5-(2-Furyl)-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 5-(Furan-2-yl), 2-methoxyphenyl 331.35 Furan and methoxy groups reduce lipophilicity; molecular weight lower than analogs.
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-oxadiazol-2-yl]sulfanyl}acetamide 5-(3-Methylphenyl), 3,4-dichlorophenyl Not provided Dichlorophenyl group increases steric hindrance and electron-withdrawing effects.

*Molecular weights estimated based on structural analogs.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in 8v, chloro in 8t), which may alter binding affinities to enzymatic targets .
  • Stability Profiles : The indole-containing analog required a specialized UV spectroscopy method for stability assessment, suggesting substituents influence degradation pathways .
Enzyme Inhibition:
  • LOX (Lipoxygenase) Inhibition : Compound 8t (chloro/methylphenyl) showed moderate activity (IC₅₀ ~50 µM), attributed to halogen-enhanced electrophilicity .
  • α-Glucosidase Inhibition : Compound 8v (nitro-substituted) exhibited significant inhibition (IC₅₀ ~25 µM), likely due to nitro group polarity enhancing interactions with the enzyme’s active site .
  • BChE (Butyrylcholinesterase) Inhibition : Indole-containing analogs (e.g., ) displayed mild activity, suggesting the indole moiety may interact with cholinesterase hydrophobic pockets.
Metabolic Stability:
  • The indole-containing analog () underwent stress degradation studies under acidic, basic, and oxidative conditions, with UV spectroscopy revealing distinct degradation products. This highlights the impact of substituents on metabolic pathways.

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C16H18N2O1SC_{16}H_{18}N_{2}O_{1}S, with a molecular weight of approximately 290.39 g/mol. The structure can be represented as follows:

SMILES CC1 CC C C C O N C O N C1 S C\text{SMILES CC1 CC C C C O N C O N C1 S C}

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related study on 1,3,4-oxadiazole derivatives showed promising results against various cancer cell lines.

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma), and L929 (murine fibroblast).
  • Notable Compounds : Compounds derived from similar structures exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells, indicating strong cytotoxic effects .
CompoundIC50 (μM)Cell Line
4f1.59A549
4h<0.14A549
4g8.16C6
4h13.04C6

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation. For example:

  • Caspase Activation : Flow cytometry analysis revealed that certain compounds led to a modest increase in caspase-3 activity compared to control groups, indicating potential apoptotic pathways being activated .

Neuroprotective Effects

Research also indicates that oxadiazole derivatives may have neuroprotective properties. A study involving a related compound demonstrated improvements in cognitive functions in rat models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity .

Inhibition Studies

The inhibition of AChE is critical for managing neurodegenerative diseases:

CompoundAChE IC50 (μM)
SD-60.052
SD-121.413

Antimicrobial Activity

Another area of interest is the antimicrobial activity of oxadiazole derivatives. Compounds have shown significant efficacy against various bacterial strains, particularly Salmonella typhi.

Antibacterial Activity Results

In vitro studies demonstrated that several synthesized oxadiazole derivatives exhibited potent antibacterial effects:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi<10 μg/mL
Compound BE. coli<15 μg/mL

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves:

  • Step 1: Reacting 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-substituted acetamide derivatives in acetone under reflux (6–8 hours) using potassium carbonate (K₂CO₃) as a base .
  • Step 2: Isolation via solvent evaporation, followed by recrystallization from ethanol or dioxane to purify the product.
    Key Considerations:
  • Solvent choice (e.g., acetone or DMF) influences reaction kinetics.
  • Catalytic bases like K₂CO₃ enhance nucleophilic thiolate ion formation .
  • Yields range from 69% to 95%, depending on substituents and reaction optimization .

Basic: How is structural characterization of this compound performed?

Answer:
A multi-technique approach is used:

  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • 1H-NMR: Confirms substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.6 ppm, methyl groups at δ 2.2–2.4 ppm) .
  • Mass Spectrometry (EIMS): Validates molecular weight (e.g., m/z 378–423 for analogs) and fragmentation patterns .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 47.43%, H: 3.57% for a related compound) .

Advanced: How can structure-activity relationships (SAR) guide biological activity optimization?

Answer:
SAR studies focus on:

  • Oxadiazole Core Modifications: Substitutions at the 3,4-dimethylphenyl group enhance lipophilicity, improving membrane permeability .
  • Sulfanylacetamide Chain: Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase enzyme inhibition (e.g., LOX inhibition IC₅₀ < 50 µM) .
  • Computational Modeling: DFT studies (B3LYP/6-31G) predict HOMO-LUMO gaps and electrostatic potential surfaces to rationalize binding affinities .
    Example: Replacing methyl with methoxy groups in analogs improved α-glucosidase inhibition by 30% due to enhanced hydrogen bonding .

Advanced: How should researchers address contradictory data in biological assays (e.g., LOX inhibition vs. cytotoxicity)?

Answer:
Contradictions arise from assay conditions or cellular models. Mitigation strategies include:

  • Dose-Response Curves: Establish IC₅₀ values across multiple concentrations (e.g., 10–100 µM) to confirm specificity .
  • Control Experiments: Use reference inhibitors (e.g., nordihydroguaiaretic acid for LOX) to validate assay reliability .
  • Off-Target Screening: Assess cytotoxicity via MTT assays on non-cancerous cell lines (e.g., HEK293) to rule out non-specific effects .

Basic: What are critical parameters for optimizing reaction yields during synthesis?

Answer:
Key factors include:

  • Reagent Ratios: Equimolar quantities of thiol and acetamide derivatives minimize side products .
  • Temperature: Reflux (60–80°C) ensures complete reaction, while higher temperatures risk decomposition .
  • Workup: Ethanol recrystallization improves purity (>95%) compared to acetone .
    Data Table:
ParameterOptimal RangeImpact on Yield
Reaction Time6–8 hoursYield ↑ 20%
K₂CO₃ Concentration0.1–0.15 molPurity ↑ 15%
SolventAcetone vs. DMFYield: 75% vs. 82%

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • DFT Calculations: Predict logP (2.5–3.8) and polar surface area (80–100 Ų) to estimate blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina models interactions with target enzymes (e.g., LOX or BChE) using crystal structures (PDB IDs: 1JNQ, 4B0P) .
  • ADMET Prediction: SwissADME or pkCSM tools forecast bioavailability (%F > 50%) and hepatotoxicity risks .

Basic: What spectroscopic techniques resolve ambiguities in substituent positioning?

Answer:

  • NOESY NMR: Correlates spatial proximity of protons (e.g., methyl groups on 3,4-dimethylphenyl) .
  • 13C-NMR: Distinguishes carbonyl (C=O at ~170 ppm) and oxadiazole carbons (C=N at ~160 ppm) .
  • HSQC/HMBC: Assigns heteronuclear couplings (e.g., acetamide NH to adjacent carbonyl) .

Advanced: What strategies improve selectivity in enzyme inhibition assays?

Answer:

  • Enzyme Isoform Screening: Test against related isoforms (e.g., LOX-5 vs. LOX-12) to identify selective analogs .
  • Co-crystallization: Resolve binding modes via X-ray diffraction (e.g., oxadiazole stacking with His residue in BChE active site) .
  • Kinetic Studies: Determine inhibition type (competitive vs. non-competitive) using Lineweaver-Burk plots .

Basic: How are stability and degradation profiles assessed?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperature (>200°C for most analogs) .
  • HPLC-PDA: Monitors hydrolytic degradation in buffer solutions (pH 7.4, 37°C) over 24 hours .
  • Mass Stability: LC-MS identifies major degradation products (e.g., oxadiazole ring cleavage) .

Advanced: How do electronic properties influence redox behavior in biological systems?

Answer:

  • Cyclic Voltammetry: Measures oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) linked to radical scavenging .
  • DFT-Calculated Electron Affinity: Higher electron-withdrawing groups (e.g., -NO₂) correlate with pro-oxidant activity in cancer cells .

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